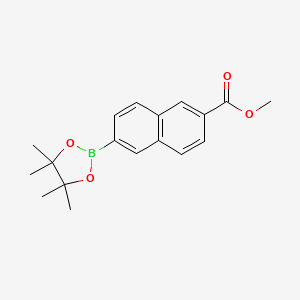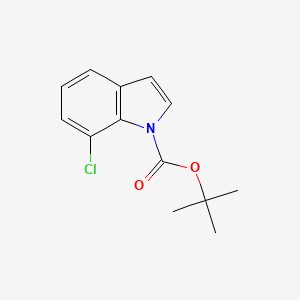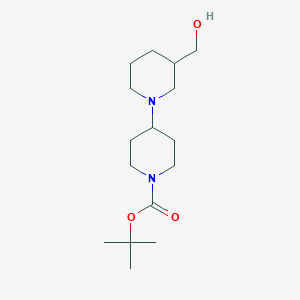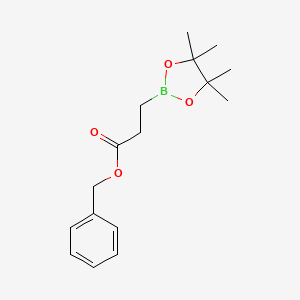
4-Fluoropiperidin-1-amine
Übersicht
Beschreibung
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The molecular weight of 4-Fluoropiperidin-1-amine is 113.14 g/mol, and its density is 1.108 g/mL. The infrared spectra of amines show absorptions resulting from the N−H bonds of primary and secondary amines . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1 H NMR spectra .Chemical Reactions Analysis
Piperidine derivatives undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .Physical And Chemical Properties Analysis
This compound is a white to light brown powder or crystal with a melting point of 106-107°C. It is soluble in water, ethanol, and chloroform but insoluble in hexane.Wissenschaftliche Forschungsanwendungen
4-Fluoropiperidin-1-amine has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of various compounds, as a catalyst in organic reactions, and as a tool for studying enzyme-substrate interactions. It has also been used in the synthesis of drugs, such as anticonvulsants, and in the synthesis of polymers materials. This compound has also been used in the study of biochemical and physiological processes, such as the regulation of cell growth and the control of gene expression.
Wirkmechanismus
Target of Action
Piperidine derivatives, which include 4-fluoropiperidin-1-amine, are known to have a wide range of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s worth noting that piperidine derivatives have been shown to interact with various targets and induce changes that contribute to their therapeutic effects .
Biochemical Pathways
It’s known that piperidine and its derivatives can regulate various signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Pharmacokinetics
It is soluble in water, ethanol, and chloroform but insoluble in hexane. This information could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
Piperidine derivatives have been shown to have a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
Vorteile Und Einschränkungen Für Laborexperimente
4-Fluoropiperidin-1-amine has several advantages for laboratory experiments. It is relatively easy to synthesize, it is stable under a variety of conditions, and it is relatively non-toxic. Additionally, this compound has a wide range of applications and can be used in the synthesis of a variety of compounds. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, it is expensive, and it is not readily available.
Zukünftige Richtungen
There are several potential future directions for the use of 4-Fluoropiperidin-1-amine. It could be used in the synthesis of new drugs or polymers, or in the study of enzyme-substrate interactions. Additionally, it could be used to modulate the activity of certain proteins, such as those involved in the regulation of cell growth and the control of gene expression. Finally, this compound could be used in the development of new catalysts or ligands for use in organic synthesis.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Fluoropiperidin-1-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may have implications for its pharmacological and toxicological properties .
Additionally, this compound has been shown to interact with proteins involved in neurotransmission, such as monoamine oxidase (MAO). This interaction can influence the metabolism of neurotransmitters like dopamine and serotonin, thereby affecting neurological functions. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, leading to changes in enzyme activity and protein function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. In neuronal cells, it has been observed to modulate cell signaling pathways, particularly those involving neurotransmitters. This modulation can lead to alterations in gene expression and cellular metabolism, impacting overall cell function .
In addition to its effects on neuronal cells, this compound has been studied for its impact on cancer cells. It has been found to induce apoptosis in certain cancer cell lines by activating specific signaling pathways and altering the expression of genes involved in cell survival and proliferation . These cellular effects highlight the potential therapeutic applications of this compound in treating neurological disorders and cancer.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity. For instance, its interaction with monoamine oxidase leads to the inhibition of this enzyme, resulting in increased levels of neurotransmitters like dopamine and serotonin . This inhibition is often achieved through the formation of a covalent bond between the compound and the enzyme’s active site.
Furthermore, this compound can influence gene expression by modulating transcription factors and signaling pathways. This modulation can lead to changes in the expression of genes involved in cell survival, proliferation, and apoptosis . The compound’s ability to bind to specific receptors and proteins also plays a crucial role in its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be significant, particularly in in vitro and in vivo studies.
For example, prolonged exposure to this compound has been associated with changes in cellular metabolism and gene expression, leading to altered cell function . These temporal effects are important considerations for researchers studying the compound’s potential therapeutic applications and toxicological properties.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to have beneficial effects, such as neuroprotection and anti-cancer activity . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity .
Threshold effects have also been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing adverse effects. These findings underscore the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body. The interaction with cytochrome P450 enzymes is a key aspect of its metabolic profile, influencing its pharmacokinetics and pharmacodynamics.
Additionally, the compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in neurotransmitter metabolism . This modulation can have significant implications for its therapeutic and toxicological properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound is known to be transported across cell membranes by specific transporters, which can affect its localization and accumulation within different cellular compartments.
Furthermore, binding to plasma proteins can influence its distribution within the body, affecting its bioavailability and therapeutic efficacy . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s pharmacokinetic properties.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. Studies have shown that the compound can localize to specific cellular compartments, such as the mitochondria and the nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles.
The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity . For example, its localization to the mitochondria can affect mitochondrial function and energy metabolism, while its presence in the nucleus can modulate gene expression and cell signaling pathways.
Eigenschaften
IUPAC Name |
4-fluoropiperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FN2/c6-5-1-3-8(7)4-2-5/h5H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLSOJXMRXGVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695361 | |
| Record name | 4-Fluoropiperidin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
935260-61-0 | |
| Record name | 4-Fluoropiperidin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(3-Ethyl-1-adamantyl)oxy]ethanol](/img/structure/B1440632.png)








